Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 5685-70-1
VCID: VC11158830
InChI: InChI=1S/C16H18ClNO2/c1-4-6-12-10(3)18-14-8-7-11(16(19)20-5-2)9-13(14)15(12)17/h7-9H,4-6H2,1-3H3
SMILES: CCCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)OCC)C
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol

Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate

CAS No.: 5685-70-1

Cat. No.: VC11158830

Molecular Formula: C16H18ClNO2

Molecular Weight: 291.77 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate - 5685-70-1

Specification

CAS No. 5685-70-1
Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
IUPAC Name ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate
Standard InChI InChI=1S/C16H18ClNO2/c1-4-6-12-10(3)18-14-8-7-11(16(19)20-5-2)9-13(14)15(12)17/h7-9H,4-6H2,1-3H3
Standard InChI Key ACINXBSQEJQNBM-UHFFFAOYSA-N
SMILES CCCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)OCC)C
Canonical SMILES CCCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)OCC)C

Introduction

Chemical Identity and Structural Features

Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds with a benzene ring fused to a pyridine moiety. The compound’s structure features four distinct substituents:

  • Chloro group at position 4

  • Methyl group at position 2

  • Propyl group at position 3

  • Ethyl ester at position 6

The molecular formula is C₁₈H₂₀ClNO₂, with a molecular weight of 317.81 g/mol (calculated). Its IUPAC name reflects the substitution pattern, emphasizing the ester functional group at position 6. The quinoline core’s planar structure and electron-deficient nature influence its reactivity and potential biological activity, particularly in medicinal chemistry contexts .

Table 1: Key Structural and Calculated Properties

PropertyValue
Molecular FormulaC₁₈H₂₀ClNO₂
Molecular Weight317.81 g/mol
XLogP34.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count6

Note: Values derived from analogs such as ethyl 4-chloro-2-methylquinoline-6-carboxylate .

Synthetic Methodologies

The synthesis of ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate likely involves multi-step reactions, drawing from established protocols for analogous quinolines.

Core Quinoline Formation

Quinoline derivatives are typically synthesized via the Skraup or Doebner-Miller reactions. For this compound, a modified Friedländer synthesis may be employed, utilizing:

  • Cyclization of aniline derivatives with β-keto esters

  • Chlorination at position 4 using agents like Cl₂ or SOCl₂

  • Alkylation to introduce methyl and propyl groups

Chlorination and Esterification

Patent literature describes chlorination of 2,6-dialkylanilines using HCl and Cl₂ in inert solvents (e.g., CCl₄ or toluene) . For this compound, chlorination at position 4 would precede esterification. The ethyl ester group at position 6 is introduced via Steglich esterification or nucleophilic acyl substitution .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:

Table 2: Estimated Physicochemical Properties

PropertyValueSource Analog
Density1.18–1.25 g/cm³Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Boiling Point360–380°C (dec.)Similar quinolines
SolubilityInsoluble in water; soluble in DMSO, DMFPharmacological analogs
LogP4.2–4.9Calculated via XLogP3

The chloro and ester groups enhance lipophilicity, suggesting potential blood-brain barrier permeability. The propyl chain may increase metabolic stability compared to shorter alkyl groups .

Challenges and Future Directions

  • Synthetic Optimization: Current routes risk low yields due to steric hindrance from the 3-propyl group. Flow chemistry or microwave-assisted synthesis may improve efficiency.

  • Toxicity Profiling: Propyl chains can enhance hepatotoxicity; in vitro cytotoxicity assays are essential.

  • Drug Likeness: While LogP values suggest oral bioavailability, in vivo pharmacokinetic studies are needed.

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